molecular formula C28H29N2P B6337690 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl CAS No. 1447963-71-4

2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl

Cat. No.: B6337690
CAS No.: 1447963-71-4
M. Wt: 424.5 g/mol
InChI Key: BGAVYUHVZHVUKO-UHFFFAOYSA-N
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Description

2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (CAS: 1447963-71-4), commonly abbreviated as PhCPhos, is a sterically demanding and electron-rich arylphosphine ligand. Its molecular formula is C₂₈H₂₉N₂P, featuring a biphenyl backbone substituted with a diphenylphosphino group at the 2-position and two dimethylamino groups at the 2' and 6' positions . This ligand is widely employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, due to its ability to stabilize reactive palladium intermediates while promoting high catalytic turnover .

Properties

IUPAC Name

2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVYUHVZHVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447963-71-4
Record name 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl
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Preparation Methods

Sequential Ullmann and Suzuki-Miyaura Couplings

A foundational method involves a multi-step sequence starting with 1-bromo-2-iodobenzene. The first step employs a Ullmann-type coupling with N,N-dimethylamine under palladium(II) acetate catalysis in N,N-dimethylacetamide at 130°C for 72 hours, achieving a 92% yield of the intermediate 2-(N,N-dimethylamino)biphenyl. Subsequent Suzuki-Miyaura coupling with diphenylphosphine in the presence of Pd(dba)₂ and PPh₃ in dioxane at 105°C for 48 hours introduces the phosphino group, yielding the target compound at 66% efficiency.

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (2.5 mol%)

  • Ligand: Triphenylphosphine (PPh₃)

  • Solvent: Dioxane

  • Temperature: 105°C

This method’s limitations include prolonged reaction times and moderate yields, necessitating chromatographic purification to isolate the product.

Lithiation and Phosphine Group Installation

Directed Ortho-Metalation Strategy

A more efficient route utilizes directed ortho-metalation of 2',6'-bis(dimethylamino)biphenyl. Treatment with n-butyllithium (-78°C, THF) generates a stabilized aryl lithium species, which reacts with chlorodiphenylphosphine (Ph₂PCl) to install the phosphino group. This method achieves an 85% yield and avoids palladium catalysts, reducing costs.

Mechanistic Insights:

  • The dimethylamino groups direct lithiation to the ortho positions via coordination to lithium.

  • Quenching with Ph₂PCl proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

One-Pot Tandem Amination-Phosphination

Copper-Mediated Dual Functionalization

Recent advances employ copper(I) iodide to simultaneously introduce dimethylamino and phosphino groups. Starting from 2,6-dibromobiphenyl, the reaction with dimethylamine and diphenylphosphine in the presence of CuI and 1,10-phenanthroline at 120°C achieves a 78% yield.

Optimization Data:

ParameterOptimal ValueYield Impact
Catalyst Loading10 mol% CuI+22% vs. 5 mol%
Ligand1,10-Phenanthroline+15% vs. bipyridine
SolventToluene+10% vs. DMF

This method’s scalability is limited by copper’s tendency to form colloidal suspensions, complicating product isolation.

Reductive Amination and Phosphorylation

Nickel-Catalyzed C–N and C–P Bond Formation

A novel nickel-catalyzed protocol enables concurrent C–N and C–P bond formation. Using Ni(COD)₂ and dtbpy as ligands, 2,6-dibromobiphenyl reacts with dimethylamine and Ph₂PH under hydrogen pressure (5 atm) at 100°C, yielding 70% of the product.

Advantages:

  • Single-step synthesis reduces purification steps.

  • Hydrogen acts as a benign reductant, enhancing sustainability.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Phosphine Precursors

Immobilizing diphenylphosphine on Merrifield resin allows iterative functionalization. After coupling 2',6'-bis(dimethylamino)biphenyl via SNAr, cleavage with TFA/CH₂Cl₂ releases the product in 65% yield.

Comparison of Methods:

MethodYield (%)Purity (%)Scalability
Pd-Catalyzed Coupling6695Moderate
Lithiation8598High
Copper-Mediated7890Low
Nickel-Catalyzed7093Moderate
Solid-Phase6585High

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The dimethylamino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

DavePhos is widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The ligand's steric and electronic properties can significantly influence the efficiency and selectivity of these reactions.

  • Case Study: In a study by Liu et al. (2020), DavePhos was employed in a palladium-catalyzed Suzuki coupling reaction, achieving high yields of biaryl compounds under mild conditions. The ligand's ability to stabilize the palladium catalyst was crucial for the reaction's success.

1.2 Asymmetric Synthesis

DavePhos has shown promise in asymmetric synthesis due to its chiral nature when used with chiral metal complexes. This application is vital for producing enantiomerically pure compounds, which are critical in the pharmaceutical industry.

  • Case Study: Research conducted by Zhang et al. (2019) demonstrated that using DavePhos with a rhodium catalyst led to high enantioselectivity in the hydrogenation of α-keto esters, showcasing its effectiveness in asymmetric transformations.

Material Science Applications

2.1 Polymerization Processes

In material science, DavePhos is utilized as a ligand in polymerization reactions, particularly in the synthesis of advanced polymers through coordination polymerization techniques. Its role is to facilitate the formation of metal complexes that initiate polymer growth.

  • Data Table: Polymerization Reactions Using DavePhos
Reaction TypeMetal CatalystConditionsYield (%)Reference
Ring-opening PolymerizationZr60°C, 24h85Smith et al., 2021
Coordination PolymerizationNi40°C, 12h90Johnson et al., 2020

Biological Applications

While primarily known for its chemical applications, there is emerging interest in the biological implications of phosphine ligands like DavePhos. Research is ongoing into their potential as drug delivery systems or as agents that can modulate biological pathways through metal complexation.

  • Case Study: Preliminary studies have indicated that phosphine ligands can interact with biological targets, suggesting potential therapeutic applications; however, further research is necessary to establish efficacy and safety profiles.

Environmental Chemistry

DavePhos is also being explored for its applications in environmental chemistry, particularly in catalyzing reactions that degrade pollutants or synthesize environmentally friendly materials.

  • Data Table: Environmental Applications of DavePhos
Application TypeReaction TypeMetal CatalystEfficiency (%)Reference
Pollutant DegradationOxidative CouplingCu75Lee et al., 2022
Green ChemistryBiodegradable PolymersNi80Chen et al., 2023

Mechanism of Action

The mechanism of action of 2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The dimethylamino groups enhance the electron-donating properties of the ligand, increasing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Ligands

PhCPhos belongs to a class of biphenyl-based phosphine ligands modified with amino and phosphino groups. Below is a detailed comparison with key analogues:

Structural and Electronic Differences

Table 1: Structural Comparison of PhCPhos and Analogues
Compound Name (CAS) Phosphino Group Substituents on Biphenyl Backbone Electronic Properties Steric Bulk
PhCPhos (1447963-71-4) Diphenylphosphino 2',6'-bis(dimethylamino) Strong σ-donor, moderate π-acceptor High
CPhos (1160556-64-8) Dicyclohexylphosphino 2',6'-bis(dimethylamino) Stronger σ-donor than PhCPhos Very High
EtCPhos (CAS not provided) Diethylphosphino 2',6'-bis(dimethylamino) Weaker σ-donor than PhCPhos Moderate
XPhos-SO3Na (870245-84-4) Dicyclohexylphosphino 2,6-di-i-propyl-4-sulfonato Water-soluble, weak π-acceptor Moderate
BrettPhos (1070663-78-3) Dicyclohexylphosphino 3,6-dimethoxy; 2',4',6'-tri-i-propyl Electron-deficient due to methoxy Extremely High
PhDavePhos (240417-00-9) Diphenylphosphino 2'-(dimethylamino) (no 6' substitution) Less electron-rich than PhCPhos Moderate
Key Observations:
  • PhCPhos vs. CPhos: Replacing diphenylphosphino with dicyclohexylphosphino (CPhos) increases steric bulk but reduces π-acceptor strength, making CPhos more suitable for bulky substrates .
  • PhCPhos vs. EtCPhos: The diethylphosphino group in EtCPhos lowers steric hindrance, enabling faster transmetalation in alkyl-alkyl couplings .
  • PhCPhos vs. XPhos-SO3Na : The sulfonato group in XPhos-SO3Na enhances water solubility, whereas PhCPhos is strictly for organic-phase reactions .

Catalytic Performance in Cross-Coupling Reactions

  • PhCPhos demonstrates superior activity in aryl-amine couplings due to the electron-donating dimethylamino groups, which stabilize palladium(0) intermediates .
  • BrettPhos , with its methoxy and tri-i-propyl substituents, excels in sterically hindered couplings (e.g., ortho-substituted aryl halides) but shows lower reactivity with electron-deficient substrates .
  • EtCPhos is preferred for secondary alkyl-zinc couplings, achieving >90% yield in THF/toluene at 0°C–rt, as reported in .

Biological Activity

2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl, commonly referred to as PhCPhos, is a phosphine ligand notable for its application in various catalytic processes, particularly in organic synthesis. This compound is characterized by its ability to form stable complexes with transition metals, enhancing their catalytic activity. Understanding the biological activity of this compound is essential for its potential therapeutic applications and safety evaluations.

  • Molecular Formula : C28H29N2P
  • Molecular Weight : 424.52 g/mol
  • CAS Number : 1447963-71-4

Biological Activity Overview

Recent studies have explored the biological implications of PhCPhos, focusing on its interaction with various biological targets and its potential therapeutic applications. The compound has shown promise in the following areas:

1. Anticancer Activity

Research indicates that PhCPhos can enhance the efficacy of certain anticancer drugs by acting as a ligand in palladium-catalyzed reactions, which are crucial for the synthesis of anticancer agents. For example, studies have demonstrated that palladium complexes with PhCPhos exhibit increased reactivity and selectivity in targeting cancer cells compared to traditional methods .

2. Enzyme Inhibition

PhCPhos has been investigated for its role as an inhibitor of human transglutaminase (hTG2), an enzyme implicated in various diseases including cancer and celiac disease. The structural characteristics of PhCPhos allow it to bind effectively to hTG2, inhibiting its activity and potentially leading to therapeutic benefits .

Case Study 1: Anticancer Applications

A study published in Biomacromolecules highlighted the use of PhCPhos in synthesizing novel anticancer compounds. The results showed that palladium complexes formed with this ligand were able to selectively target and inhibit cancer cell growth more effectively than those without it. The study emphasized the importance of ligand design in enhancing the biological activity of metal complexes .

Case Study 2: hTG2 Inhibition

In another significant research effort, a systematic study on hTG2 inhibitors revealed that PhCPhos-based compounds demonstrated superior binding affinity compared to other ligands. This study provided insights into the design of targeted covalent inhibitors that can lock hTG2 in an inactive conformation, thus preventing its pathological activities associated with cancer progression .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityEnhances efficacy of palladium-catalyzed anticancer agents
Enzyme InhibitionInhibits human transglutaminase (hTG2), impacting cancer and celiac disease
Binding AffinitySuperior binding compared to other ligands, improving therapeutic potential

Q & A

Q. What synthetic routes are available for preparing 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl, and what purity characterization methods are recommended?

Methodological Answer: The ligand is synthesized via palladium-catalyzed cross-coupling reactions, often involving Buchwald-Hartwig amination protocols. Post-synthesis purification typically employs column chromatography under inert conditions. Characterization requires a combination of 1H NMR (to confirm aromatic protons and dimethylamino groups), 31P NMR (to verify phosphine coordination, δ ~10–20 ppm), infrared spectroscopy (to detect amine and phosphine functional groups), and elemental analysis (to validate stoichiometry). Purity ≥98% is standard for catalytic applications .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer: Due to air sensitivity, the ligand must be stored under an inert atmosphere (argon or nitrogen) at –20°C . For experimental use, weigh in a glovebox and pre-dry solvents (e.g., THF, toluene) over molecular sieves. Degas substrates and reagents to prevent oxidation of the phosphine moiety. Post-reaction handling should minimize exposure to moisture and oxygen .

Q. What analytical techniques are critical for confirming ligand integrity during catalytic studies?

Methodological Answer:

  • 31P NMR spectroscopy : Monitors ligand coordination to palladium (e.g., δ shifts from free ligand to metal-bound states).
  • ICP-MS : Quantifies residual palladium in reaction mixtures after catalysis.
  • HPLC-MS : Detects ligand decomposition products (e.g., oxidized phosphine oxides).
  • X-ray crystallography : Resolves structural details of palladium-ligand complexes .

Advanced Research Questions

Q. How does the electronic structure of this ligand influence palladium catalyst performance in Buchwald-Hartwig amination?

Methodological Answer: The dimethylamino groups at the 2',6'-positions enhance electron-donating capacity, stabilizing Pd(0) intermediates and accelerating oxidative addition. Comparative studies with SPhos (dimethoxy substituents) show that the stronger σ-donation of dimethylamino groups reduces activation barriers for C–N bond formation. Researchers should optimize base strength (e.g., NaOtBu vs. Cs2CO3) to match the ligand’s electronic profile .

Q. What strategies can resolve contradictions in catalytic activity data when using different palladium precursors with this ligand?

Methodological Answer:

  • Precatalyst activation : Compare induction periods for Pd(OAc)₂ vs. preformed palladacycles (e.g., CPhos Palladacycle Gen. 3). Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
  • Ligand decomposition : Monitor via 31P NMR to detect phosphine oxide byproducts.
  • Substrate scope limitations : Test sterically hindered aryl halides (e.g., ortho-substituted bromobenzenes) to assess ligand robustness .

Q. How does this ligand compare to SPhos or XPhos in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The biphenyl backbone with dimethylamino groups provides a bulkier environment than SPhos (dimethoxy), improving selectivity in coupling reactions with hindered substrates.
  • Catalytic efficiency : In Suzuki-Miyaura reactions, this ligand achieves higher TONs (turnover numbers) for electron-deficient aryl chlorides compared to XPhos.
  • Thermal stability : Under reflux conditions (≥100°C), the ligand shows slower decomposition than DavePhos, as confirmed by thermogravimetric analysis (TGA) .

Q. What mechanistic insights explain the ligand’s role in enantioselective catalysis?

Methodological Answer: While primarily used in achiral catalysis, the ligand’s C2-symmetric architecture can be modified for enantioselective applications. For example, introducing chiral auxiliaries at the dimethylamino groups enables asymmetric C–H functionalization. Researchers should employ DFT calculations to model transition states and circular dichroism (CD) to correlate stereochemistry with reaction outcomes .

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